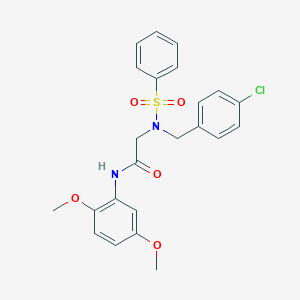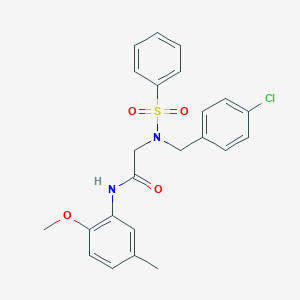![molecular formula C21H17ClN2O4S B301030 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid](/img/structure/B301030.png)
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid, also known as ACTB, is a synthetic compound that has been widely used in scientific research. The compound has shown promising results in various studies, making it a popular choice for researchers in the field of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is not fully understood. However, studies have shown that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the NF-κB signaling pathway. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. The inhibition of MMPs has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Biochemical and Physiological Effects
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The inhibition of COX-2 has been shown to have potential therapeutic applications in inflammatory diseases. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has several advantages for lab experiments. The compound is stable and has a long shelf life, making it easy to store and handle. The compound is also water-soluble, which makes it easy to dissolve in aqueous solutions. However, the compound has some limitations. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound, and its synthesis is complex and time-consuming. The compound is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid in scientific research. The compound has shown promising results in various studies, and further research is needed to fully understand its mechanism of action and potential applications. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has potential applications in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Further studies are needed to evaluate the safety and efficacy of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid in preclinical and clinical trials. The development of new analogs of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid may also lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound that has shown promising results in various scientific studies. The compound has potential applications in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The synthesis method of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is complex but yields high-quality and high-purity compound. Further studies are needed to fully understand the mechanism of action and potential applications of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid. The development of new analogs of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid may lead to the discovery of more potent and selective compounds for therapeutic applications.
Métodos De Síntesis
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound that is synthesized through a multi-step process. The synthesis method involves the reaction of 4-allyloxybenzaldehyde with thiosemicarbazide to form 5-[4-(allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidine-2-thiol. The resulting compound is then reacted with 2-chlorobenzoic acid in the presence of a catalyst to form 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid. The synthesis method has been optimized to yield high purity and high-quality 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has been extensively used in scientific research due to its unique properties. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been used in various in vitro and in vivo studies to evaluate its efficacy and safety.
Propiedades
Nombre del producto |
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid |
|---|---|
Fórmula molecular |
C21H17ClN2O4S |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
2-chloro-5-[[(5Z)-3-methyl-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C21H17ClN2O4S/c1-3-10-28-15-7-4-13(5-8-15)11-18-19(25)24(2)21(29-18)23-14-6-9-17(22)16(12-14)20(26)27/h3-9,11-12H,1,10H2,2H3,(H,26,27)/b18-11-,23-21? |
Clave InChI |
XHOFMZPBRFQJOW-DDOGFQLYSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES canónico |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)


![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)
![5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300967.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B300970.png)